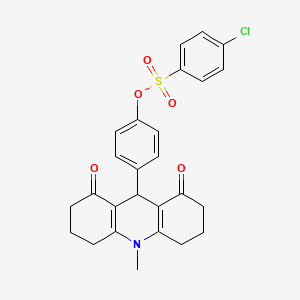![molecular formula C16H12ClF3N6O2S B4586005 ethyl 2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4586005.png)
ethyl 2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, heating under reflux, and the use of specific reagents to introduce various functional groups. For instance, the preparation of similar ethyl pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl acetate compounds involves heating amino-dihydropyrimidine and diethyl malonate under reflux, indicating a method that could be applicable to the synthesis of our target compound (Farghaly & Gomha, 2011).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized using various analytical techniques such as IR, 1H-NMR, and mass spectrometry. These methods provide detailed information about the molecular framework, including the positioning of functional groups and the overall molecular architecture. For example, the structural assignment of related compounds is based on elemental analysis, IR, 1H-NMR, and mass spectral data, which would be essential for confirming the structure of our specific molecule (Farghaly & Gomha, 2011).
Chemical Reactions and Properties
The reactivity of such molecules often involves interactions with various reagents, leading to the formation of new heterocyclic systems. For example, reactions with ethanolic sodium hydroxide or acetic anhydride can lead to cyclization and the formation of new compounds, demonstrating the chemical versatility of these molecules (Youssef et al., 2011).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are crucial for their practical application and handling. While specific data on our compound might not be readily available, related research provides insights into methodologies for determining these properties, including the use of X-ray crystallography for structural determination (Lahmidi et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability under various conditions, are essential for understanding the compound's behavior in chemical reactions. Studies on similar molecules show how they react with different reagents to produce a range of heterocyclic compounds, which could provide insights into the reactivity of our target molecule (Ahmed, 2002).
Aplicaciones Científicas De Investigación
Tuberculostatic Activity
Ethyl 2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is structurally analogous to compounds evaluated for tuberculostatic activity. Structural analogs of this compound have shown potential as antituberculous agents, indicating its potential application in treating tuberculosis (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).
Antimicrobial Properties
This compound and its derivatives exhibit significant antimicrobial properties. They have been tested against both Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. Some derivatives have shown excellent biocidal properties, suggesting their utility in developing new antimicrobial agents (Youssef, Abbady, Ahmed, & Omar, 2011).
Synthesis and Transformation
The synthesis of this compound involves various reactions and transformations, leading to the creation of new heterocyclic systems. These synthetic processes and the resulting compounds are of interest in the field of organic chemistry, particularly in the development of new therapeutic agents (Mohamed, 2021).
Insecticidal Properties
Some derivatives of this compound have been evaluated as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. This suggests its potential application in agriculture for pest control (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Propiedades
IUPAC Name |
ethyl 4-[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N6O2S/c1-4-28-15(27)10-6(2)7-13-22-12(24-26(13)5-21-14(7)29-10)9-8(17)11(16(18,19)20)23-25(9)3/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBVQURWHVVHQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN3C2=NC(=N3)C4=C(C(=NN4C)C(F)(F)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-methyl-2-oxo-N-[4-(2-pyridinylmethyl)phenyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B4585973.png)
![2-chloro-5-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoic acid](/img/structure/B4585975.png)


![ethyl 4,5-dimethyl-2-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B4585990.png)

![4'-amino-6'-[(2-methoxyphenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B4585999.png)


![6-methyl-1-[3-(2-naphthylsulfonyl)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4586006.png)

![5-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B4586013.png)